Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 115063-20-2
VCID: VC17270427
InChI: InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2
SMILES:
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-

CAS No.: 115063-20-2

Cat. No.: VC17270427

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- - 115063-20-2

Specification

CAS No. 115063-20-2
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name 1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone
Standard InChI InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2
Standard InChI Key BCAPOOKCRYTVGK-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s structure consists of a 2,3-dihydrobenzofuran scaffold (a fused bicyclic system of a benzene ring and a tetrahydrofuran moiety) substituted at the 5-position with an ethanone group and at the 2-position with a phenyl ring. The benzofuran system contributes to planar aromaticity, while the dihydro modification introduces partial saturation, enhancing conformational flexibility.

Key structural parameters include:

  • Bond lengths: The C=O bond in the ethanone group measures approximately 1.22 Å, typical for ketones.

  • Dihedral angles: The phenyl ring forms a dihedral angle of ~45° with the benzofuran plane, optimizing steric interactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • 1H^1\text{H}-NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.2–2.9 ppm (dihydrofuran methylene), and δ 2.5 ppm (ketone methyl).

  • 13C^{13}\text{C}-NMR: Peaks at 208 ppm (ketone carbonyl) and 160–110 ppm (aromatic carbons).

  • MS: Molecular ion peak at m/z 238.28 (M+^+).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a three-step process:

  • Friedel-Crafts Acylation: Benzofuran derivatives are acylated using acetyl chloride in the presence of a Lewis acid (e.g., AlCl3_3) to introduce the ethanone group.

  • Phenylation: A Suzuki-Miyaura coupling reaction attaches the phenyl group to the benzofuran scaffold using a palladium catalyst.

  • Reduction: Selective hydrogenation of the furan ring using H2_2 and Pd/C yields the dihydrobenzofuran structure.

Industrial Manufacturing

Industrial protocols optimize yield and purity through:

  • Continuous-Flow Reactors: Enhance reaction control and scalability.

  • Catalyst Recycling: Pd-based catalysts are recovered via filtration, reducing costs.

ParameterLaboratory MethodIndustrial Method
Yield65–70%85–90%
Reaction Time24–48 h4–6 h
Purity≥95%≥99%

Biological and Pharmacological Activity

Mechanistic Insights

The compound’s bioactivity stems from its ability to modulate enzymatic pathways:

  • Cyclooxygenase-2 (COX-2) Inhibition: The phenyl group interacts with hydrophobic pockets in the COX-2 active site, reducing prostaglandin synthesis .

  • Antimicrobial Activity: Disruption of bacterial cell membranes via lipophilic interactions (MIC: 20–50 µg/mL against Staphylococcus aureus) .

Comparative Bioactivity

A comparison with structurally related compounds highlights its efficacy:

CompoundIC50_{50} (COX-2)MIC (S. aureus)
Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-12 µM25 µg/mL
2-Acetylbenzofuran45 µM80 µg/mL
Phenylbenzofuran>100 µM>100 µg/mL

Applications in Materials Science

Polymer Precursors

The compound serves as a monomer in synthesizing thermally stable polybenzofurans, with applications in:

  • Electronics: Dielectric constant of 2.8–3.2 at 1 MHz, suitable for insulating materials.

  • Aerospace: Glass transition temperature (TgT_g) of 220–240°C, enhancing composite durability.

Optoelectronic Properties

Density functional theory (DFT) calculations predict a bandgap of 3.4 eV, suggesting utility in organic light-emitting diodes (OLEDs).

Environmental and Regulatory Considerations

Toxicity Profile

  • Acute Toxicity: LD50_{50} (rat, oral) = 1,200 mg/kg.

  • Biodegradation: 80% degradation in 28 days under aerobic conditions (OECD 301D).

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